![molecular formula C17H19N5O2 B6422431 ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate CAS No. 950258-26-1](/img/structure/B6422431.png)
ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been found to intercalate DNA potently . The derivative upregulated the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulated the pro-oncogenic cell survival Bcl-2 protein .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline structure have been synthesized and tested for their antiviral properties . Some of these compounds have shown promising antiviral activity .
Antimicrobial Activity
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have demonstrated significant antimicrobial activities . Compounds containing this structure have shown to exhibit antibacterial and/or antifungal activities .
Anticancer Activity
Quinoxaline derivatives have been used in the design of bromodomain and extra-terminal (BET) protein inhibitors, which are emerging as a new small molecule treatment for cancer .
Antihypertensive Activity
This compound has been utilized in the design of potent and selective aldosterone synthase inhibitors, which have antihypertensive activity .
Anticonvulsant Activity
Quinoxaline derivatives have also been tested for their anticonvulsant properties .
Anti-inflammatory Activity
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline structure have been tested for their anti-inflammatory properties .
Cardiovascular Disorders Treatment
Compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline structure have been utilized in the treatment of cardiovascular disorders .
Treatment of Hyperproliferative Disorders
These compounds have also been used in the treatment of hyperproliferative disorders .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have shown promising antiviral and antimicrobial activities . They have been synthesized as potential antiviral and antimicrobial agents .
Mode of Action
It is known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown to intercalate dna , which could potentially disrupt the replication process of the target organisms, leading to their death.
Biochemical Pathways
It is known that similar compounds have shown to upregulate the pro-apoptotic bcl-2-associated x protein (bax) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival bcl-2 protein . This suggests that the compound may induce apoptosis in target cells.
Pharmacokinetics
It is known that similar compounds have shown increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability .
Result of Action
It is known that similar compounds have shown promising antiviral and antimicrobial activities . Some of the synthesized compounds exhibited cytotoxicity at concentration 160 μg/ml .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-2-24-17(23)12-7-9-21(10-8-12)15-16-20-18-11-22(16)14-6-4-3-5-13(14)19-15/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRYDSPQQKGJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-{[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}piperidine-4-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.